Fmoc-PEG3-CH2CO2-NHS
Overview
Description
Fmoc-PEG3-CH2CO2-NHS: is a polyethylene glycol derivative containing a 9-fluorenylmethoxycarbonyl (Fmoc) group and a N-hydroxysuccinimide (NHS) ester group. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations .
Biochemical Analysis
Biochemical Properties
Fmoc-PEG3-CH2CO2-NHS plays a significant role in biochemical reactions due to its ability to label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This property allows it to interact with a wide range of biomolecules, including enzymes and proteins, facilitating various biochemical interactions .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its ability to label primary amines of proteins and other amine-containing molecules . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to label primary amines of proteins and other amine-containing molecules . This can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-PEG3-CH2CO2-NHS typically involves the following steps:
Fmoc Protection: The Fmoc group is introduced to protect the amine group of the polyethylene glycol derivative.
NHS Ester Formation: The NHS ester is formed by reacting the carboxyl group of the polyethylene glycol derivative with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-purity reagents. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The NHS ester group readily reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: NHS ester reacts with primary amines at pH 7-9.
Deprotection Reactions: Fmoc group removal is achieved using piperidine in dimethylformamide (DMF).
Major Products Formed:
Amide Bonds: Formed by the reaction of NHS ester with primary amines.
Free Amine: Obtained by deprotection of the Fmoc group.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in solid-phase peptide synthesis.
Bioconjugation: Facilitates the attachment of polyethylene glycol to proteins and peptides to improve their solubility and stability.
Biology:
Protein Labeling: Labels primary amines of proteins for various biochemical assays.
Oligonucleotide Modification: Modifies amine-containing oligonucleotides for enhanced stability and functionality.
Medicine:
Drug Delivery: Enhances the solubility and bioavailability of therapeutic agents.
Diagnostic Imaging: Used in the development of imaging agents for diagnostic purposes.
Industry:
Mechanism of Action
Mechanism:
NHS Ester Reaction: The NHS ester group reacts with primary amines to form stable amide bonds, facilitating the conjugation of polyethylene glycol to various biomolecules.
Fmoc Deprotection: The Fmoc group is removed under basic conditions, yielding a free amine that can participate in further conjugation reactions.
Molecular Targets and Pathways:
Primary Amines: The primary targets are the primary amines of proteins, peptides, and oligonucleotides.
Conjugation Pathways: The conjugation pathways involve the formation of stable amide bonds and the subsequent modification of biomolecules.
Comparison with Similar Compounds
Fmoc-PEG-NHS Ester: Contains a similar structure but with different polyethylene glycol chain lengths.
Fmoc-PEG-CH2CO2-NHS: Similar structure with variations in the polyethylene glycol spacer length.
Fmoc-PEG-Succinimidyl Carbonate: Contains a succinimidyl carbonate group instead of an NHS ester.
Uniqueness:
Solubility: The hydrophilic polyethylene glycol spacer in Fmoc-PEG3-CH2CO2-NHS increases its solubility in aqueous media.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O9/c30-24-9-10-25(31)29(24)38-26(32)18-36-16-15-35-14-13-34-12-11-28-27(33)37-17-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,23H,9-18H2,(H,28,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQZDOAYVGNJLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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